N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Overview
Description
“N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle, and two trifluoroethoxy groups, which are known for their high electronegativity and stability. The benzamide moiety is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, two trifluoroethoxy groups, and a benzamide group . The trifluoroethoxy groups would likely contribute to the overall polarity of the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the pyridine ring, the trifluoroethoxy groups, and the benzamide group. The pyridine ring is nucleophilic and can undergo electrophilic substitution reactions . The trifluoroethoxy groups are quite stable and resistant to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroethoxy groups would likely increase the compound’s polarity and could affect its solubility in different solvents .Scientific Research Applications
Antiarrhythmic Activity : This compound has been extensively studied for its oral antiarrhythmic activity. Variations in its chemical structure, such as the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen, significantly influence its antiarrhythmic properties. Flecainide acetate, in particular, was selected for clinical trials as an antiarrhythmic agent (Banitt, Bronn, Coyne, & Schmid, 1977).
Metabolic Studies : Carbon-14 labelled flecainide acetate has been synthesized for metabolic studies, providing insights into the metabolic pathways and pharmacokinetics of this compound (Banitt & Conard, 1981).
Coordination Chemistry : The compound has been used in the synthesis of complex structures, like ruthenium(II)-pyridylamine complexes with catechol pendants, which have potential applications in coordination chemistry (Kojima, Hirasa, Noguchi, Ishizuka, Miyazaki, Shiota, Yoshizawa, & Fukuzumi, 2010).
Therapeutic Drug Monitoring : A fluorometric method for quantitating flecainide acetate in human plasma has been developed, indicating its significance in therapeutic drug monitoring and potential drug interactions (Chang, Miller, Jernberg, Ober, & Conard, 1983).
Synthesis of Semifluorinated Polyamides : The compound has been used in the synthesis of new polyamides, which are organo-soluble and exhibit good thermal stability, potentially useful in material science applications (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).
Study of Nonheme Iron Complexes : It has been used in the study of nonheme oxoiron(IV) complexes, which are relevant to understanding the mechanisms of mononuclear nonheme iron enzymes (Kaizer, Klinker, Oh, Rohde, Song, Stubna, Kim, Münck, Nam, & Que, 2004).
Antineoplastic Applications : This compound has been investigated for its metabolism and disposition as an antineoplastic agent in rats, suggesting its potential in cancer treatment (Zhang, Liu, Fan, Fang, Li, & Wang, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h1-7H,8-10H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKWLOJVFNPJAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206002 | |
Record name | N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
CAS RN |
57415-36-8 | |
Record name | N-(2-Pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57415-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057415368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-BIS(2,2,2-TRIFLUOROETHOXY)-N-(2-PYRIDYLMETHYL)BENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1JBC233F7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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